Vegfr-2-IN-24

Catalog No.
S12873144
CAS No.
M.F
C28H23N3O6S
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vegfr-2-IN-24

Product Name

Vegfr-2-IN-24

IUPAC Name

ethyl 4-[[4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoyl]amino]benzoate

Molecular Formula

C28H23N3O6S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C28H23N3O6S/c1-2-37-27(35)20-10-14-22(15-11-20)30-25(33)19-8-12-21(13-9-19)29-24(32)17-31-26(34)23(38-28(31)36)16-18-6-4-3-5-7-18/h3-16H,2,17H2,1H3,(H,29,32)(H,30,33)/b23-16-

InChI Key

XITOIHQHSGSJMM-KQWNVCNZSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=O

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=O

VEGFR-2-IN-24 (CAS: 2455414-26-1) is a highly potent, synthetic small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), structurally defined by a 5-benzylidenethiazolidine-2,4-dione core and a critical 4-ethylbenzoate tail [1]. In procurement and material selection, this compound is prioritized as a highly stable, well-characterized chemical benchmark for anti-angiogenic screening and oncology drug discovery. Unlike complex biologicals, crude extracts, or early-generation thiazolidinediones, VEGFR-2-IN-24 offers a defined purity profile and predictable sub-micromolar kinase inhibition, making it an ideal reference standard or advanced synthetic precursor for structure-activity relationship (SAR) optimization [2].

Research Fit

1
VEGFR-2 pathway inhibition studies Reported enzyme inhibition context for angiogenesis research models
2
Non-sorafenib scaffold probe 5-Benzylidenethiazolidine-2,4-dione core for orthogonal target validation
3
Cell model endpoint review Supports cytotoxicity endpoint assessment in cancer cell line studies

Substituting VEGFR-2-IN-24 with generic thiazolidinedione (TZD) derivatives or shorter-tail analogs fundamentally compromises assay performance and target affinity [1]. The specific 4-ethylbenzoate extension in VEGFR-2-IN-24 is not merely decorative; it is structurally required to maximize hydrophobic contacts within the VEGFR-2 binding pocket. SAR benchmarking demonstrates that truncating this tail to a simple benzyl or 4-methylbenzene group results in a measurable loss of kinase inhibitory potency [2]. For buyers establishing standardized high-throughput screening (HTS) workflows or seeking a lead scaffold for derivatization, procuring an unoptimized generic TZD will lead to higher off-target noise, weaker baseline affinity, and the need for additional, costly synthetic steps to restore nanomolar efficacy.

Substitution Risk

Target Profile Interchangeability Context
Scaffold class (bi-aryl urea / indolinone)
Distinct core structure may shift binding mode and off-target kinase profile; requires empirical validation
Cellular potency profile
Cytotoxicity endpoints in HepG2, HCT-116, MCF-7 models may not transfer directly across VEGFR-2 inhibitors
Kinase selectivity panel
Full kinome-wide selectivity data not available; downstream pathway responses may differ

Mainstream Laboratory Workflow Fit: Cell-Free Kinase Benchmarking

For laboratories requiring a reliable positive control in biochemical screening, VEGFR-2-IN-24 provides robust, direct inhibition of the VEGFR-2 enzyme with an IC50 of 0.22 µM [1]. This positions it as a highly competitive small-molecule benchmark alongside the clinical standard Sorafenib (IC50 = 0.10 µM). Its defined synthetic nature avoids the batch-to-batch variability seen with biological inhibitors, ensuring consistent calibration in high-throughput kinase assays.

Evidence DimensionBiochemical Kinase Inhibition (IC50)
Target Compound Data0.22 ± 0.02 µM
Comparator Or BaselineSorafenib (0.10 ± 0.02 µM)
Quantified DifferenceMaintains sub-micromolar potency within a 2.2-fold margin of the clinical-grade baseline.
ConditionsCell-free in vitro VEGFR-2 kinase assay

Validates the compound's utility as a high-potency, stable reference material for commercial and academic kinase selectivity profiling.

VEGFR-2 Kinase IC50
Head-to-head
0.22 ± 0.02 µM
Comparator: Sorafenib 0.10 ± 0.02 µM
Reported 2.2-fold lower inhibition than sorafenib in isolated enzyme assay context
In vitro enzymatic assay; requires validation in cellular target engagement models

Reproducibility in Solid Tumor Cell Viability Workflows

When establishing standardized cell-based assays, biological variability must be minimized by using highly pure, well-characterized small molecules. VEGFR-2-IN-24 demonstrates highly reproducible anti-proliferative activity in MCF-7 breast cancer models (IC50 = 7.10 µM), performing within a tight margin of clinical benchmarks like Doxorubicin (IC50 = 6.75 µM) [1]. This predictable behavior across independent assay runs makes it a superior positive control compared to unstable peptide fragments.

Evidence DimensionAssay Reproducibility (Cell Viability IC50)
Target Compound Data7.10 ± 0.4 µM
Comparator Or BaselineDoxorubicin (6.75 ± 0.4 µM)
Quantified DifferenceActivity within 1.1-fold of the Doxorubicin baseline, establishing it as a reliable small-molecule control.
ConditionsStandardized MCF-7 human breast cancer in vitro models

Ensures consistent, reproducible assay calibration in commercial oncology screening facilities, reducing false-positive rates.

MCF-7 Cytotoxicity
Head-to-head
7.10 ± 0.4 µM
Comparators: Sorafenib 5.10 µM, Doxorubicin 6.75 µM
Reported comparable response context to reference agents in MCF-7 cell model
MTT assay, 72h incubation; ranked within derivative series

Precursor Suitability: Structural Optimization via 4-Ethylbenzoate Extension

For medicinal chemistry workflows, selecting the right starting scaffold is critical. VEGFR-2-IN-24 features a 4-ethylbenzoate tail that provides superior hydrophobic anchoring compared to shorter 4-methylbenzene or benzyl analogs [1]. Procuring this specific extended scaffold ensures a higher baseline affinity (IC50 = 0.22 µM) for subsequent derivatization, bypassing the reduced potency inherent to truncated thiazolidinedione precursors.

Evidence DimensionScaffold Baseline Affinity (IC50)
Target Compound Data0.22 µM (4-ethylbenzoate extended scaffold)
Comparator Or Baseline4-methylbenzene and benzyl truncated scaffolds
Quantified DifferenceHighest in-class affinity, avoiding the measurable loss of potency seen in shorter analogs.
ConditionsMedicinal chemistry SAR benchmarking for VEGFR-2

Procuring this optimized scaffold saves synthetic steps and resources in drug discovery pipelines by providing a high-affinity starting point.

HepG2/HCT-116 Cytotoxicity
Head-to-head
11.19 µM / 8.99 µM
Comparator: Sorafenib 9.18 µM / 8.37 µM
Reported cell model response context; sorafenib shows higher relative sensitivity
Hepatocellular and colorectal carcinoma cell model endpoints
Chemical Scaffold
Class-level
5-Benzylidenethiazolidine-2,4-dione
Distinct core vs. bi-aryl urea and indolinone; selectivity context requires review
Class-level inference; direct kinome selectivity data not available

Reference Standard for High-Throughput Kinase Assays

Due to its well-characterized, reproducible IC50 of 0.22 µM against VEGFR-2, VEGFR-2-IN-24 is the right choice as a non-clinical reference standard for calibrating biochemical high-throughput screening (HTS) platforms [1]. It provides a stable, small-molecule baseline to evaluate the potency of novel angiogenesis inhibitors.

Lead Scaffold for Anti-Angiogenic Drug Development

The 5-benzylidenethiazolidine-2,4-dione core, specifically optimized with the 4-ethylbenzoate tail, serves as a validated, synthetically tractable starting point for medicinal chemistry programs [2]. Procuring this compound allows researchers to bypass early-stage SAR bottlenecks and focus directly on optimizing pharmacokinetic properties.

Positive Control in Solid Tumor Phenotypic Screening

Its proven, highly reproducible efficacy in MCF-7, HCT-116, and HepG2 cell lines makes VEGFR-2-IN-24 a reliable positive control for evaluating the anti-proliferative effects of experimental compounds in 2D and 3D solid tumor cultures [1]. It ensures that viability assays are properly calibrated against a known, membrane-permeable target inhibitor.

Application Fit Matrix

Application
Selection Property
Validation Focus
VEGFR-2 signaling pathway studies
Non-sorafenib scaffold profile
Target engagement and pathway-response interpretation
Cancer cell line cytotoxicity screening
Cell-model endpoint review
Cell viability and apoptosis assay endpoints
Medicinal chemistry SAR studies
5-Benzylidenethiazolidine-2,4-dione benchmark
Potency and selectivity trend analysis within series
Angiogenesis model research
Pathway-specific inhibition context
VEGFR-2 downstream signaling and proliferation endpoints

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

529.13075664 Da

Monoisotopic Mass

529.13075664 Da

Heavy Atom Count

38

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